REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[OH:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:14]([O:13][C:11](=[O:12])[C:10]1[CH:9]=[CH:8][C:7]([O:6][CH2:4][C:3]([CH3:5])=[CH2:2])=[CH:17][CH:16]=1)[CH3:15] |f:2.3.4|
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Name
|
|
Quantity
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2.1 mL
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Type
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reactant
|
Smiles
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ClCC(=C)C
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to room temperature
|
Type
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FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
|
Details
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to remove inorganic salts
|
Type
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CUSTOM
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Details
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N,N-dimethylformamide is removed under reduced pressure, Demineralized water (20 mL)
|
Type
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ADDITION
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Details
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is added to the residue
|
Type
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EXTRACTION
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Details
|
the aqueous layer is extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
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Details
|
Combined organic layers are washed with demineralized water (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of ethyl acetate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gives a viscous liquid which
|
Type
|
CUSTOM
|
Details
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is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate, 90:10)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)OCC(=C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |